3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC15741190
Molecular Formula: C10H11F3N2
Molecular Weight: 216.20 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine -](/images/structure/VC15741190.png)
Specification
Molecular Formula | C10H11F3N2 |
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Molecular Weight | 216.20 g/mol |
IUPAC Name | 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C10H11F3N2/c11-10(12,13)8-4-7(5-14-6-8)9-2-1-3-15-9/h4-6,9,15H,1-3H2/t9-/m1/s1 |
Standard InChI Key | UTANQOVGDKYMND-SECBINFHSA-N |
Isomeric SMILES | C1C[C@@H](NC1)C2=CC(=CN=C2)C(F)(F)F |
Canonical SMILES | C1CC(NC1)C2=CC(=CN=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a (2R)-pyrrolidin-2-yl group and at the 5-position with a trifluoromethyl (-CF₃) group. The pyrrolidine moiety introduces a saturated five-membered nitrogen-containing ring, which confers conformational rigidity and influences stereoelectronic interactions. The trifluoromethyl group enhances lipophilicity () and metabolic stability compared to non-fluorinated analogs .
Physicochemical Characteristics
While experimental data for the exact compound remains unpublished, analogous TFMP derivatives exhibit:
The stereochemistry at the pyrrolidine's 2-position (R-configuration) may critically impact biological target recognition, as seen in nicotinic acetylcholine receptor ligands.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Pyridine Ring Formation: Building the pyridine core from trifluoromethyl-containing precursors via cyclization reactions .
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Late-Stage Functionalization: Introducing the pyrrolidine moiety to pre-formed 5-(trifluoromethyl)pyridine derivatives through cross-coupling or nucleophilic substitution.
Exemplary Synthetic Route
A plausible pathway adapting methods from similar compounds :
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Step 1: Vapor-phase fluorination of 3-picoline to yield 5-(trifluoromethyl)pyridine derivatives (60–75% yield) .
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Step 2: Palladium-catalyzed Buchwald-Hartwig amination with (R)-pyrrolidine-2-boronic acid (XPhos Pd G3 catalyst, 80°C, 12h).
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Step 3: Chiral resolution via diastereomeric salt formation (L-tartaric acid, ethanol).
Biological Activity and Mechanism
Activity Type | Example Compound | Target |
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Insecticidal | Fluazifop-butyl | Acetyl-CoA carboxylase |
Anticancer | Crizotinib analogs | ALK/ROS1 kinases |
Neurological | Nicotinic receptor ligands | α4β2 nAChR |
The trifluoromethyl group enhances target binding through hydrophobic interactions and fluorine-mediated hydrogen bonding . The pyrrolidine's basic nitrogen may facilitate salt bridge formation with aspartate/glutamate residues in enzyme active sites.
ADMET Profiling
Predicted properties using QSAR models:
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Absorption: High intestinal permeability (Peff > 1.5 × 10⁻⁴ cm/s)
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Metabolism: CYP3A4-mediated oxidation of pyrrolidine ring (t₁/₂ ~ 3h)
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Toxicity: Ames test negative (CF₃ group reduces mutagenic potential)
Industrial and Research Applications
Agrochemical Development
The compound's structural features align with modern pesticide design principles:
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CF₃ group resists photodegradation (field half-life >30 days)
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Pyrrolidine moiety enables systemic plant translocation (logP ~3.0 optimal for xylem mobility)
Pharmaceutical Lead Optimization
Key advantages in drug discovery:
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Chiral center allows enantioselective synthesis of active ingredients
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Fluorine atoms improve bioavailability (Fsp³ = 0.42)
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Modular structure supports combinatorial chemistry approaches
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